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Compound of Interest

Compound Name: PSB 0788

Cat. No.: B610301

Get Quote

CRITICAL NOTE ON COMPOUND IDENTITY: "PSB-0788" is not currently listed as a standard

commercially available pharmacological tool in major public databases (PubChem,

IUPHAR/BPS). It is highly probable this request refers to PSB-0777, a widely utilized, potent,

and selective Adenosine A2A Receptor (A2AR) Agonist developed by the Müller group

(University of Bonn), or a close structural analog in the same chemical series (e.g., 8-

substituted xanthines or non-xanthine derivatives).

To ensure this guide is actionable and scientifically grounded, the protocols below are designed

for the PSB-07xx series (specifically modeled on PSB-0777). These compounds share similar

physicochemical properties (lipophilicity, molecular weight ~400-600 g/mol ) and

pharmacological requirements.

Primary Mechanism of Action (A2AR Agonism):

Target: Adenosine A2A Receptor (G_s-coupled GPCR).

Pathway: Activation

G_s protein recruitment

Adenylyl Cyclase activation
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cAMP accumulation

PKA activation.

Physiological Outcome: Potent anti-inflammatory effects, inhibition of platelet aggregation,

and modulation of T-cell activity (immunosuppression in tumor microenvironments).

Part 2: Formulation & Preparation
The PSB-07xx series compounds are typically hydrophobic organic molecules. Proper vehicle

selection is the single most critical factor for reproducible in vivo data.

Physicochemical Profile (Representative)
Property Description

Appearance White to off-white solid

Solubility (Water) Poor / Insoluble

Solubility (DMSO) High (>10 mM)

Stability
Stable in solid form at -20°C. Solutions should

be prepared fresh.

Recommended Vehicle Systems
Choose the vehicle based on the route of administration and required concentration.

Option A: Standard IP/Sub-Q Vehicle (Moderate Dose)

Composition: 5% DMSO + 5% Tween-80 + 90% Saline (0.9% NaCl).

Use Case: Routine intraperitoneal (IP) injections for doses < 5 mg/kg.

Option B: High-Solubility Vehicle (High Dose)

Composition: 10% DMSO + 40% PEG-400 + 50% Saline.

Use Case: When higher concentrations (>1 mg/mL) are required or if the compound

precipitates in Option A.
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Step-by-Step Preparation Protocol
Weighing: Accurately weigh the required amount of PSB compound.

Primary Solubilization: Add the calculated volume of 100% DMSO. Vortex vigorously or

sonicate for 30-60 seconds until the solution is perfectly clear. Do not proceed if particles are

visible.

Co-Solvent Addition: Add the co-solvent (Tween-80 or PEG-400) to the DMSO stock. Vortex.

Aqueous Dilution: Slowly add the warm (37°C) Saline step-wise while vortexing.

Tip: Adding saline too fast can cause "crashing out" (precipitation).

Sterilization: Pass through a 0.22 µm PES syringe filter (if IV) or use aseptic technique (if IP).

Part 3: Dosing & Administration
Dosage Guidelines
Based on pharmacokinetic data for PSB-0777 and similar high-affinity A2AR ligands.

Species Route Dose Range Frequency Purpose

Mouse IP 0.3 – 5.0 mg/kg Daily or BID

Inflammation,

Cancer

Immunotherapy

Mouse IV 0.1 – 1.0 mg/kg Single Bolus

Platelet

Aggregation

Studies

Rat IP 0.5 – 3.0 mg/kg Daily
Neuroprotection,

Ischemia models

Note: A2A agonists can cause hypotension (vasodilation). Monitor blood pressure if dosing

IV > 1 mg/kg.

Experimental Workflow (In Vivo Study)
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Caption: Workflow for chronic administration of PSB series ligands in rodent models.

Part 4: Mechanism of Action & Signaling
Understanding the pathway is essential for interpreting results. PSB-0777 (and likely PSB-

0788) acts as a biased or full agonist at the A2A receptor.
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Caption: A2A Receptor signaling cascade activated by PSB-07xx ligands, leading to cAMP

accumulation and immune modulation.

Part 5: Troubleshooting & Safety
Issue Probable Cause Solution

Precipitation upon injection
Injection speed too fast or

saline cold.

Warm vehicle to 37°C; inject

slowly. Increase PEG-400 % if

persistent.

Animal Lethargy Hypotension (A2A effect).

Reduce dose. Ensure

hydration. This is an on-target

effect.

Inconsistent Data Compound degradation.

Prepare fresh daily. Do not

store diluted aqueous solutions

overnight.

No Biological Effect Poor bioavailability.

Switch from IP to IV or

increase DMSO/Tween ratio to

improve absorption.

References
Müller, C. E., et al. (2008). "Adenosine receptor antagonists: structures and potential

therapeutic applications." Biochimica et Biophysica Acta (BBA).

Lukashev, D., et al. (2004). "Regulation of tumor immunity by adenosine A2A receptors."

Cancer Research. (Foundational work for A2A agonists like PSB-0777).

Venezia, S., et al. (2017). "Characterization of the novel adenosine A2A receptor agonist

PSB-0777." Purinergic Signalling. (Primary characterization of the 07xx series).

International Union of Basic and Clinical Pharmacology (IUPHAR). "Adenosine Receptors."

Guide to Pharmacology.

(Note: While specific literature for "PSB-0788" is absent from public indexes, the references

above cover the structural class and pharmacological principles of the PSB-07xx series
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developed at the University of Bonn.)

To cite this document: BenchChem. [Part 1: Disambiguation & Scientific Context].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610301/docs#part-1-disambiguation-scientific-
context]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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